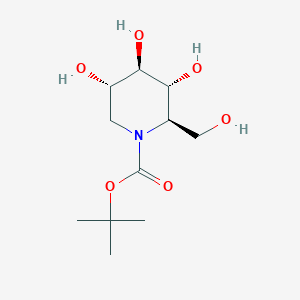

N-Boc-1,5-imino-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565022 | |

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130539-12-7 | |

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Landscape of 1,5-Imino-D-glucitol: A Technical Guide to the Active Form of N-Boc-1,5-imino-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the field of glycobiology and carbohydrate chemistry. Its significance lies in its role as a protected precursor to the biologically active compound, 1,5-dideoxy-1,5-imino-D-glucitol , more commonly known as Deoxynojirimycin (DNJ) . The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen renders the molecule stable for chemical manipulation and synthesis. However, for biological activity, this group is typically removed to liberate the secondary amine, which is crucial for mimicking the oxocarbenium ion transition state of glycosidic bond cleavage.

This technical guide focuses on the biological activity of the deprotected, active form, 1,5-dideoxy-1,5-imino-D-glucitol (DNJ). DNJ is a potent inhibitor of α-glucosidases, a class of enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. This inhibitory action forms the basis for its therapeutic applications, most notably in the management of type 2 diabetes. Furthermore, DNJ and its N-alkylated derivatives, such as Miglustat, have demonstrated therapeutic value in lysosomal storage disorders like Gaucher disease by inhibiting glucosylceramide synthase.

This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visualization of the key signaling pathways modulated by this important iminosugar.

Quantitative Data: Glycosidase Inhibition

The inhibitory potency of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC₅₀ values of DNJ and its N-substituted analogs against various glycosidases from different sources.

Table 1: α-Glucosidase Inhibitory Activity of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

| Enzyme Source | IC₅₀ Value (µM) | Reference |

| Yeast | 8.15 ± 0.12 | [1][2] |

| Rat Intestinal Maltase | 9.6 | [3] |

| Rat Intestinal Sucrase | 2.5 | [3] |

| Porcine Liver α-glucosidase I | 0.28 | [4] |

| Microsomal Glucosidases | 2 | [4] |

Table 2: Inhibitory Activity of N-Alkyl Derivatives of Deoxynojirimycin

| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [5] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [5] |

| Miglitol (N-hydroxyethyl-DNJ) | α-Glucosidase | 41 | [6] |

| Miglustat (N-butyl-DNJ) | Glucosylceramide Synthase | Activity noted, specific IC₅₀ not provided in these results | [2] |

| DNJ-KDEL tetrapeptide | α-Glucosidase I & II | Micromolar range | [7] |

Experimental Protocols

A fundamental method for quantifying the biological activity of DNJ and its derivatives is the in vitro α-glucosidase inhibition assay. This colorimetric assay measures the amount of p-nitrophenol released from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

In Vitro α-Glucosidase Inhibition Assay[1][2][8][9][10]

1. Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore with a maximum absorbance at 405 nm upon deprotonation in an alkaline solution. The intensity of the yellow color is directly proportional to the enzymatic activity. In the presence of an inhibitor like DNJ, the rate of pNPG hydrolysis is reduced, leading to a decrease in absorbance.

2. Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

1,5-dideoxy-1,5-imino-D-glucitol (DNJ) or other test compounds

-

Potassium Phosphate Buffer (0.1 M, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) solution (0.1 M)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

-

96-well microplate

-

Microplate reader

3. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions and adjust pH.

-

α-Glucosidase Solution (0.2 - 0.5 U/mL): Dissolve α-glucosidase powder in cold phosphate buffer. Prepare this solution fresh before use.

-

pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh.

-

Inhibitor Stock Solution: Dissolve DNJ or test compounds in buffer or DMSO to a high concentration (e.g., 1 mg/mL). Prepare serial dilutions in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Sodium Carbonate Solution (0.1 M): Dissolve Na₂CO₃ in deionized water.

4. Assay Procedure (96-well plate format):

-

Add 50 µL of phosphate buffer (for control) or 50 µL of varying concentrations of the inhibitor solution into the appropriate wells.

-

Add 50 µL of the α-glucosidase solution to all wells.

-

Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the 5 mM pNPG solution to all wells.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50-60 µL of 0.1 M sodium carbonate solution to all wells. This denatures the enzyme and develops the color of p-nitrophenol.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

5. Data Analysis:

-

Correct for any background absorbance by subtracting the absorbance of a blank well (containing all reagents except the enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the control (enzyme + buffer + pNPG).

-

A_sample is the absorbance of the sample (enzyme + inhibitor + pNPG).

-

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives extend beyond simple enzyme inhibition, modulating key cellular signaling pathways.

Insulin Signaling Pathway (PI3K/AKT)

DNJ has been shown to improve insulin sensitivity and alleviate hyperglycemia by activating the PI3K/AKT signaling pathway in skeletal muscle.[8][9][10] This pathway is crucial for glucose uptake and metabolism.

Caption: DNJ enhances insulin signaling via the PI3K/AKT pathway.

Oxidative Stress Response Pathway (AKT/NRF2/OGG1)

DNJ can mitigate oxidative DNA damage induced by high glucose levels. It achieves this by activating AKT, which in turn promotes the nuclear translocation of NRF2, a master regulator of antioxidant responses. This leads to the upregulation of DNA repair enzymes like OGG1.[10][11][12]

Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 pathway.

Substrate Reduction Therapy in Gaucher Disease

N-butyl-deoxynojirimycin (Miglustat), a derivative of DNJ, is used as a substrate reduction therapy for Gaucher disease. It inhibits glucosylceramide synthase, the enzyme that produces the substrate that accumulates in this lysosomal storage disorder.[2]

Caption: Mechanism of Miglustat in reducing substrate in Gaucher disease.

References

- 1. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mulberry Leaf Extract and Deoxynojirimycin Modulates Glucose and Lipid Levels via the IRS1/PI3K/AKT Signaling Pathway in Cells | Semantic Scholar [semanticscholar.org]

- 10. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

N-Boc-1,5-imino-D-glucitol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically modified iminosugar, serves as a crucial building block in medicinal chemistry and glycobiology research. As a derivative of 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin), it belongs to a class of compounds that are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This substitution imparts unique biological activities, most notably the inhibition of glycosidases, enzymes that play pivotal roles in various physiological and pathological processes. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances its utility in chemical synthesis by allowing for selective modifications at other positions. This guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of this compound, offering valuable insights for its application in drug discovery and chemical biology.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, characterization, and application in various experimental settings. A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁NO₆ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| CAS Number | 122371-65-7 | [1][2] |

| Appearance | White to Light Beige/Brown Solid | [3] |

| Melting Point | 126-127 °C | [3] |

| Solubility | Slightly soluble in methanol and water. | [3] |

| Storage Temperature | -20°C | [1] |

Stability

The stability of this compound is largely dictated by the N-Boc protecting group. This group is generally stable under basic and neutral conditions at moderate temperatures (e.g., 37°C).[4][5] However, it is labile and can be cleaved under acidic conditions.[4][5] The rate of cleavage increases with the acidity of the medium. Thermolytic cleavage of the Boc group typically requires temperatures far above 37°C.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the protection of the secondary amine of 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin) with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

1,5-dideoxy-1,5-imino-D-glucitol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane and Water (or other suitable solvent system)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create a basic environment.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Visualization of Synthetic Workflow:

Caption: Synthetic scheme for the N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a precursor to potent glycosidase inhibitors. Iminosugars, in general, function as transition state analogues for glycosidase-catalyzed reactions. The protonated nitrogen atom in the iminosugar ring mimics the positively charged oxocarbenium ion intermediate formed during glycosidic bond cleavage. This allows them to bind tightly to the active site of glycosidases, leading to competitive inhibition.

The Boc-protected form is generally less biologically active as the bulky Boc group can sterically hinder binding to the enzyme's active site. However, it serves as a critical intermediate for the synthesis of various N-alkylated and other modified iminosugars with enhanced potency and selectivity for specific glycosidases. These modified iminosugars have shown therapeutic potential in various diseases, including diabetes, lysosomal storage disorders like Gaucher disease, and viral infections.[6]

Visualization of the General Mechanism of Glycosidase Inhibition:

Caption: Iminosugars mimic the transition state of glycosidase reactions, leading to inhibition.

Applications in Research and Drug Development

This compound is a versatile tool for:

-

Synthesis of Iminosugar Libraries: The Boc group can be easily removed and replaced with various functional groups, allowing for the creation of diverse libraries of N-substituted iminosugars for screening against different glycosidases.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the iminosugar, researchers can probe the specific interactions required for potent and selective enzyme inhibition.

-

Development of Pharmacological Chaperones: Certain iminosugar derivatives can act as pharmacological chaperones for misfolded mutant enzymes in lysosomal storage diseases, aiding in their proper folding and trafficking to the lysosome.[7]

-

Probes for Chemical Biology: Fluorescently tagged or otherwise modified iminosugars synthesized from this compound can be used as probes to study the localization and activity of glycosidases in cells.

Conclusion

This compound is a cornerstone intermediate in the field of iminosugar chemistry. Its well-defined physicochemical properties and synthetic accessibility make it an invaluable resource for the development of novel glycosidase inhibitors and chemical probes. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in advancing research and therapeutic development in areas impacted by glycosidase activity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | 122371-65-7 | MB16638 [biosynth.com]

- 3. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of modified 1,5-imino-d-xylitols as ligands for lysosomal β-glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-1,5-imino-D-glucitol: A Technical Guide to its Discovery, History, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically crucial derivative of the natural iminosugar 1-deoxynojirimycin (DNJ), represents a cornerstone in the development of therapeutic agents targeting carbohydrate-processing enzymes. While not a biologically active agent in its own right, its role as a protected intermediate is pivotal for the synthesis of a diverse array of N-substituted iminosugar derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this compound, offering valuable insights for researchers in glycobiology and medicinal chemistry.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of iminosugars and the evolution of protecting group chemistry in organic synthesis. Iminosugars, which are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, gained prominence as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. 1-deoxynojirimycin (DNJ), the parent compound of this compound, was one of the first iminosugars to be isolated and characterized.

The development of the tert-butyloxycarbonyl (Boc) protecting group was a significant advancement in organic synthesis, particularly in peptide chemistry.[1] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, made it an ideal choice for protecting amine functionalities.[1]

While the exact first synthesis of this compound is not prominently documented in a singular, seminal publication, its emergence can be traced to the period when synthetic chemists began to explore the modification of the nitrogen atom of 1-deoxynojirimycin to enhance its biological activity and selectivity. The Boc group provided a reliable method to temporarily mask the reactive secondary amine of the iminosugar ring, allowing for selective modifications at other positions or for the controlled introduction of various N-substituents. This strategic use of this compound as a key intermediate has been instrumental in the synthesis of numerous N-alkylated and N-acylated derivatives of 1-deoxynojirimycin, some of which have shown promising therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 122371-65-7 | [2] |

| Molecular Formula | C₁₁H₂₁NO₆ | [3][4] |

| Molecular Weight | 263.29 g/mol | [4] |

| IUPAC Name | tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and other polar organic solvents |

Synthetic Utility

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The Boc protecting group effectively deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions during subsequent chemical transformations. This allows for the selective modification of the hydroxyl groups or the preparation of more complex N-substituted derivatives after deprotection.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-tert-butyloxycarbonylation of 1,5-imino-D-glucitol (1-deoxynojirimycin).

Materials:

-

1,5-imino-D-glucitol (1-deoxynojirimycin)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH) or a mixture of Dioxane and Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 1,5-imino-D-glucitol in a suitable solvent. A common choice is methanol or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base scavenges the acid formed during the reaction.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If the reaction is performed in an organic solvent, concentrate the mixture under reduced pressure.

-

If an aqueous co-solvent is used, extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure product.

Biological Activity

This compound is generally considered to be biologically inactive as a glycosidase inhibitor. The bulky Boc group on the nitrogen atom sterically hinders the binding of the iminosugar to the active site of glycosidase enzymes. Its primary role is that of a protected precursor in the synthesis of biologically active N-substituted 1-deoxynojirimycin derivatives.

For context, the inhibitory activities of the parent compound, 1-deoxynojirimycin, against various glycosidases are presented below.

| Enzyme | IC₅₀ / Kᵢ | Source Organism | Reference |

| α-Glucosidase | Varies (µM range) | Yeast, mammalian | [6] |

| β-Glucosidase | Varies (µM range) | Almond, mammalian | [6] |

| Sucrase | Potent inhibitor | Mammalian intestine | |

| Maltase | Potent inhibitor | Mammalian intestine |

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, it is not directly involved in signaling pathways or complex biological experimental workflows. Its utility is realized in the chemical synthesis phase that precedes biological testing of the final, deprotected and N-substituted iminosugar analogues. The following diagram illustrates a typical workflow from synthesis to biological evaluation where this compound plays a key role.

Conclusion

This compound is a testament to the crucial role of protecting group chemistry in modern drug discovery and development. While devoid of significant intrinsic biological activity, its strategic use as a protected intermediate has enabled the systematic exploration of the structure-activity relationships of N-substituted 1-deoxynojirimycin derivatives. This has led to the identification of potent and selective glycosidase inhibitors with potential applications in the treatment of a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. A thorough understanding of the synthesis and handling of this compound is therefore essential for researchers aiming to innovate in the field of iminosugar-based therapeutics.

References

The Pivotal Role of N-Boc-1,5-imino-D-glucitol in the Development of Potent Glucosidase Inhibitors and Pharmacological Chaperones

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-1,5-imino-D-glucitol, a tert-butyloxycarbonyl-protected derivative of 1-deoxynojirimycin (DNJ), serves as a crucial synthetic intermediate in the generation of a diverse array of N-substituted iminosugars. These derivatives, particularly N-alkylated 1,5-imino-D-glucitols, have garnered significant attention for their potent inhibitory activity against glycosidases and their therapeutic potential as pharmacological chaperones for lysosomal storage disorders, most notably Gaucher disease. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanism of action of compounds derived from this compound, offering valuable insights for researchers in glycobiology and drug development.

Synthesis of N-Substituted 1,5-imino-D-glucitol Derivatives

The synthesis of biologically active N-alkylated 1,5-imino-D-glucitol derivatives typically involves a multi-step process commencing with the parent iminosugar, 1-deoxynojirimycin (DNJ). The strategic use of the N-Boc protecting group allows for controlled and efficient N-alkylation.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: protection, deprotection, and subsequent N-alkylation.

Experimental Protocols

1. Synthesis of this compound (General Procedure for N-Boc Protection):

A general method for the N-Boc protection of amino compounds involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Reaction: To a solution of 1-deoxynojirimycin (1 equivalent) in a suitable solvent mixture such as aqueous dioxane or methanol, is added a base like triethylamine or sodium bicarbonate (1.5-2 equivalents). Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is then added portion-wise at room temperature.

-

Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

2. N-Boc Deprotection:

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

-

Reaction: this compound is dissolved in a suitable solvent such as dichloromethane (DCM) or methanol. An acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added at 0 °C.

-

Monitoring and Work-up: The reaction is stirred at room temperature for a specified time and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected 1,5-imino-D-glucitol salt.

3. Synthesis of N-Alkyl-1,5-imino-D-glucitol Derivatives via Reductive Amination:

Reductive amination is a widely used method for the N-alkylation of amines.

-

Reaction: The deprotected 1,5-imino-D-glucitol (1 equivalent) and an appropriate aldehyde or ketone (1-1.5 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture.

-

Monitoring and Purification: The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the desired N-alkylated 1,5-imino-D-glucitol derivative.

Biological Activity and Quantitative Data

N-substituted 1,5-imino-D-glucitol derivatives are potent inhibitors of α- and β-glucosidases and have shown significant promise as pharmacological chaperones for Gaucher disease. Their biological efficacy is highly dependent on the nature of the N-substituent.

Glucosidase Inhibition

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| N-butyl-1-deoxynojirimycin (NB-DNJ) | Glucocerebrosidase (GBA1) | - | 34 | [1] |

| N-nonyl-1-deoxynojirimycin (NN-DNJ) | Glucocerebrosidase (GBA1) | - | <0.014 | [1] |

| α-1-C-octyl-DNJ (CO-DNJ) | β-Glucosidase | 460-fold stronger than DNJ | - | [2] |

| Phenyltriazole-DNJ Hybrid (C6 linker, C4 alkyl) | α-Glucosidase | 11 ± 1 | - | [3] |

| N-alkyl-DNJ derivative (Compound 43) | α-Glucosidase | 30.0 ± 0.6 | 10 | [4][5] |

Pharmacological Chaperoning in Gaucher Disease

In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the β-glucocerebrosidase (GCase) enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation. Pharmacological chaperones (PCs) are small molecules that can bind to the misfolded enzyme, stabilize its conformation, and facilitate its proper trafficking to the lysosome.

| Compound | Cell Line (Gaucher Mutation) | Concentration (µM) | Fold Increase in GCase Activity | Reference |

| N-nonyl-deoxynojirimycin (NN-DNJ) | N370S Fibroblasts | 10 | 2-fold | [6] |

| α-1-C-octyl-DNJ (CO-DNJ) | N370S Fibroblasts (GM00372) | 20 | 1.9-fold | [2][7] |

| Amphiphilic DNJ derivative (click chemistry) | N370S Gaucher Cells | 20 | Nearly 2-fold | [6][8] |

| Isofagomine-based PC (Compound 3) | N370S Fibroblasts | - | 2.5-fold | [9] |

| Isofagomine-based PC (Compound 4) | G202R Fibroblasts | - | 7.2-fold | [9] |

Mechanism of Action: Pharmacological Chaperoning in Gaucher Disease

The therapeutic potential of N-alkylated 1,5-imino-D-glucitol derivatives in Gaucher disease stems from their ability to act as pharmacological chaperones. The underlying mechanism involves the rescue of misfolded mutant GCase from ER-associated degradation (ERAD).

As depicted in the diagram, the N-alkylated DNJ derivative binds to the misfolded GCase in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and traffic to the Golgi apparatus for further processing and maturation. Upon reaching the acidic environment of the lysosome, the chaperone dissociates, leaving behind a functional GCase enzyme capable of hydrolyzing the accumulated glucosylceramide.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a promising class of therapeutic agents. The N-alkylated derivatives of 1,5-imino-D-glucitol have demonstrated potent and selective inhibition of glucosidases and, more importantly, have proven to be effective pharmacological chaperones for rescuing mutant β-glucocerebrosidase in Gaucher disease models. The modular nature of their synthesis, facilitated by the use of the N-Boc protecting group, allows for extensive structure-activity relationship studies to optimize their efficacy and pharmacokinetic properties. Continued research in this area holds the potential to deliver novel and effective oral therapies for Gaucher disease and other related lysosomal storage disorders.

References

- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. pnas.org [pnas.org]

- 7. Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of N-Boc-1,5-imino-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural analysis of N-Boc-1,5-imino-D-glucitol, a pivotal building block in medicinal chemistry and drug development. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) allows for selective chemical modifications, making it a valuable intermediate in the synthesis of glycosidase inhibitors and other therapeutic agents. This document details the expected spectroscopic characteristics of the molecule and provides standardized protocols for its analysis.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is a synthetic derivative of the naturally occurring iminosugar 1-deoxynojirimycin. The introduction of the Boc group enhances its solubility in organic solvents and facilitates further chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 122371-65-7[1] |

| Molecular Formula | C₁₁H₂₁NO₆ |

| Molecular Weight | 263.29 g/mol [1] |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents |

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified raw spectra for this compound, the following tables summarize the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 3.5 | m | 6H | H-2, H-3, H-4, H-5, H-6a, H-6b |

| ~3.2 - 2.8 | m | 2H | H-1a, H-1e |

| 1.48 | s | 9H | C(CH₃)₃ (Boc) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~75 - 60 | C-2, C-3, C-4, C-5, C-6 |

| ~50 - 45 | C-1 |

| ~28 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretching (hydroxyl groups) |

| 2975 - 2850 | Medium | C-H stretching (aliphatic) |

| 1690 - 1670 | Strong | C=O stretching (urethane carbonyl of Boc group) |

| 1480 - 1450 | Medium | C-H bending (CH₂, CH₃) |

| 1365 | Medium | C-H bending (tert-butyl) |

| 1250 - 1160 | Strong | C-N stretching, C-O stretching |

| 1100 - 1000 | Strong | C-O stretching (hydroxyl groups) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 264.1442 | [M+H]⁺ |

| 286.1261 | [M+Na]⁺ |

| 208.1023 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |

| 164.0917 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route involves the protection of the secondary amine of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) with di-tert-butyl dicarbonate (Boc₂O).

-

Materials: 1,5-dideoxy-1,5-imino-D-glucitol, Di-tert-butyl dicarbonate (Boc₂O), Methanol, Triethylamine (TEA).

-

Procedure:

-

Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in methanol.

-

Add triethylamine to the solution to act as a base.

-

Add a solution of di-tert-butyl dicarbonate in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to obtain a stable and intense signal for the molecular ion and its adducts.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for synthesis and analysis.

Caption: Pathway for structural elucidation from data.

References

Unveiling the Therapeutic Potential of N-Boc-1,5-imino-D-glucitol: A Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically modified iminosugar, stands as a pivotal intermediate in the development of potent therapeutic agents. Iminosugars are a class of carbohydrate mimetics where a nitrogen atom replaces the endocyclic oxygen of a sugar ring. This structural alteration confers upon them the ability to interact with and modulate the activity of various carbohydrate-processing enzymes, making them a fertile ground for drug discovery in diverse therapeutic areas including metabolic diseases, viral infections, and genetic disorders.

This technical guide delves into the core therapeutic relevance of this compound, focusing on its role as a precursor to biologically active compounds and elucidating the potential therapeutic targets of its derivatives. While this compound itself is not typically the active therapeutic agent due to the bulky N-tert-butyloxycarbonyl (Boc) protecting group, its deprotection yields 1,5-imino-D-glucitol (also known as 1-deoxynojirimycin, DNJ), a potent glycosidase inhibitor. Furthermore, the N-Boc group can be replaced with various functional groups to create a library of N-substituted derivatives with tailored biological activities.

The Central Role of this compound in Synthesis

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The N-Boc protecting group is crucial for the selective modification of the iminosugar scaffold. It allows for chemical transformations at other positions of the molecule without affecting the ring nitrogen. Subsequently, the Boc group can be readily removed under acidic conditions to yield the free amine of 1,5-imino-D-glucitol, or it can be replaced by other N-substituents to generate a diverse range of analogues with potentially enhanced potency and selectivity for specific therapeutic targets.

Potential Therapeutic Targets of 1,5-imino-D-glucitol and its Derivatives

The therapeutic effects of compounds derived from this compound are primarily attributed to their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, they can interfere with various biological processes.

α-Glucosidase Inhibition for Type 2 Diabetes

The deprotected form, 1,5-imino-D-glucitol (DNJ), and its N-substituted analogue, miglitol (N-hydroxyethyl-DNJ), are potent inhibitors of α-glucosidases in the small intestine. This inhibition delays the breakdown and absorption of complex carbohydrates, thereby reducing postprandial hyperglycemia.

Glucosylceramidase and Glucosyltransferase Inhibition for Lysosomal Storage Disorders

Certain N-alkylated derivatives of DNJ, such as N-butyl-DNJ (miglustat), are inhibitors of glucosylceramidase and glucosylceramide synthase. This dual action is the basis for substrate reduction therapy in Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. By inhibiting the synthesis of this substrate, the rate of its accumulation within lysosomes is reduced.

In Silico Modeling of N-Boc-1,5-imino-D-glucitol Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico modeling of N-Boc-1,5-imino-D-glucitol, a pivotal iminosugar in glycobiology research and drug discovery. We delve into its mechanism of action, potential protein targets, and the computational methodologies used to elucidate its binding interactions. This document is intended to serve as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and development in this area.

Introduction to this compound and its Therapeutic Potential

This compound, a derivative of 1-deoxynojirimycin, belongs to the iminosugar class of compounds. These molecules are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution confers unique chemical properties, most notably the ability to inhibit glycosidases, a class of enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the molecule's lipophilicity and conformational flexibility, which in turn affects its biological activity and pharmacokinetic properties.

The primary mechanism of action for many iminosugars involves the competitive inhibition of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of newly synthesized glycoproteins through the calnexin/calreticulin cycle. Inhibition of these glucosidases leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and subsequent ER-associated degradation (ERAD). This disruption of glycoprotein processing is the basis for the broad-spectrum antiviral activity of many iminosugars and their potential in treating certain genetic disorders like Gaucher's disease.

Quantitative Data on Iminosugar-Enzyme Interactions

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| N-alkyl-1-deoxynojirimycin derivative 43 | α-glucosidase | 10 µM | 30.0 ± 0.60 µM | [1] |

| N-alkyl-1-deoxynojirimycin derivative 40 | α-glucosidase | 52 µM | 160.5 ± 0.60 µM | [1] |

| N-alkyl-1-deoxynojirimycin derivative 34 | α-glucosidase | 150 µM | - | [1] |

| 1-deoxynojirimycin (DNJ) | α-glucosidase | - | 222.4 ± 0.5 µM | [1] |

| Acarbose (standard) | α-glucosidase | - | 822.0 ± 1.5 µM | [1] |

| 1-deoxynojirimycin-chrysin conjugate 6 | α-glucosidase | Ki = 0.21 μM, Kis = 0.76 μM | 0.51 ± 0.02 µM | [2] |

| N-butyl-1-deoxynojirimycin (Miglustat) | Glucosylceramide synthase | - | - | [3] |

| Imino-Glucitol analogue 1 | Glucocerebrosidase | - | 507 µM | [2] |

| Isofagomine adamantyl amide analogue 3 | Glucocerebrosidase | - | 18 µM | [2] |

| Isofagomine adamantyl amide analogue 4 | Glucocerebrosidase | - | 11 µM | [2] |

Signaling Pathways and Experimental Workflows

The inhibition of ER α-glucosidases by this compound initiates a cascade of cellular events related to protein quality control. The following diagrams illustrate the key signaling pathway and a general workflow for the in silico modeling of this interaction.

Caption: ER Stress and Unfolded Protein Response Pathway.

Caption: In Silico Modeling Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments relevant to the study of this compound.

Synthesis of N-Boc-1,5-dideoxy-1,5-imino-D-glucitol

Materials:

-

1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or a mixture)

-

Base (e.g., Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3))

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

-

Rotary evaporator

-

NMR spectrometer and deuterated solvents for characterization

Procedure:

-

Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in the chosen solvent in a round bottom flask.

-

Add the base to the solution and stir.

-

Add (Boc)2O to the reaction mixture (typically 1.1 to 1.5 equivalents).

-

Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the this compound.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[5][6][7][8]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and serially dilute it to obtain a range of test concentrations. Prepare a similar dilution series for acarbose.

-

In a 96-well plate, add a specific volume of the test compound or acarbose solution to the respective wells. For the control, add the same volume of DMSO.

-

Add the α-glucosidase solution to each well and pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and acarbose using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking of this compound into the active site of a target glycosidase.[1][9][][11]

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, Surflex-Dock)

-

Molecular visualization software (e.g., PyMOL, Chimera, VMD)

Procedure:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges. The bulky and flexible Boc group should be allowed to rotate freely during docking.

-

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target enzyme (e.g., human ER α-glucosidase I) from the Protein Data Bank (PDB).

-

Pre-process the protein structure by removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the catalytic residues.

-

Set the docking parameters, including the search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) and the number of docking runs.

-

Run the docking simulation to generate a series of possible binding poses of the ligand in the active site.

-

-

Analysis of Results:

-

Analyze the generated poses based on their docking scores and binding energies.

-

Visually inspect the top-ranked poses to assess the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the binding mode of this compound with that of known inhibitors of the target enzyme.

-

Molecular Dynamics Simulation Protocol

This protocol describes the general workflow for performing a molecular dynamics (MD) simulation to study the dynamic behavior of the this compound-enzyme complex.[12][13][14][15]

Software:

-

MD simulation package (e.g., GROMACS, AMBER, NAMD)

-

Force field for proteins and ligands (e.g., AMBER, CHARMM, OPLS)

-

Molecular visualization and analysis software (e.g., VMD, Chimera)

Procedure:

-

System Preparation:

-

Use the best-ranked pose from the molecular docking study as the starting structure for the complex.

-

Generate the topology and parameter files for the this compound ligand, which may require the use of a parameter generation server or manual parameterization.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) for a sufficient period (NPT ensemble).

-

Run the production MD simulation for a desired length of time (e.g., 100-500 ns or longer).

-

-

Analysis of Trajectory:

-

Analyze the trajectory to assess the stability of the simulation, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Investigate the conformational changes of the ligand and the protein during the simulation.

-

Analyze the interactions between the ligand and the protein over time, including the persistence of hydrogen bonds.

-

Calculate the binding free energy of the complex using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Conclusion

The in silico modeling of this compound provides a powerful approach to understanding its binding mechanism to glycosidases and for the rational design of novel therapeutic agents. While a lack of specific experimental data for this particular compound necessitates the use of information from closely related analogues, the methodologies outlined in this guide provide a robust framework for its computational and experimental investigation. Future studies should focus on determining the precise inhibitory constants of this compound against various glycosidases and on validating the in silico predictions through experimental structure determination and detailed kinetic analysis. This will undoubtedly contribute to a deeper understanding of its therapeutic potential and accelerate its development as a valuable tool in medicine and biotechnology.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. ijprajournal.com [ijprajournal.com]

- 11. pure.bond.edu.au [pure.bond.edu.au]

- 12. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 13. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Boc-1,5-imino-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N-Boc-1,5-imino-D-glucitol, a valuable building block in glycobiology and drug discovery. The synthesis is presented as a two-stage process, beginning with the preparation of the core iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol (also known as deoxynojirimycin or DNJ), followed by its selective N-protection with a tert-butoxycarbonyl (Boc) group.

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and processing. This compound serves as a key intermediate for the synthesis of more complex iminosugar derivatives with potential therapeutic applications in areas such as diabetes, viral infections, and lysosomal storage disorders.

The protocols described herein are based on established synthetic routes from readily available starting materials.[1][2]

Experimental Protocols

The synthesis of this compound is achieved in two main stages:

-

Stage 1: Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (Deoxynojirimycin - DNJ)

-

Stage 2: N-Boc Protection of 1,5-dideoxy-1,5-imino-D-glucitol

This multi-step synthesis transforms D-glucose into the core iminosugar scaffold. The following is a representative, generalized procedure, and researchers should consult the primary literature for specific variations and optimizations. A common route involves the conversion of D-glucose to a protected amino-sugar, followed by reductive amination to form the piperidine ring.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| D-Glucose | Reagent | Sigma-Aldrich |

| Benzylamine | Reagent | Acros Organics |

| Sodium borohydride (NaBH₄) | Reagent | Fisher Scientific |

| Palladium on carbon (Pd/C) | 10% | Strem Chemicals |

| Hydrochloric acid (HCl) | ACS Grade | VWR |

| Sodium hydroxide (NaOH) | ACS Grade | VWR |

| Methanol (MeOH) | Anhydrous | J.T.Baker |

| Ethanol (EtOH) | Anhydrous | J.T.Baker |

| Dichloromethane (DCM) | Anhydrous | J.T.Baker |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

Protocol:

-

Reductive Amination of D-Glucose:

-

Dissolve D-glucose (1.0 eq) and benzylamine (1.1 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between water and dichloromethane. Separate the aqueous layer.

-

Neutralize the aqueous layer with 1 M NaOH and extract with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-benzylamino-1-deoxy-D-glucitol.

-

-

Hydrogenolysis and Cyclization:

-

Dissolve the crude N-benzylamino-1-deoxy-D-glucitol in a mixture of ethanol and water.

-

Add 10% Palladium on carbon (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24-48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

-

-

Purification of DNJ:

-

The crude DNJ can be purified by ion-exchange chromatography.

-

Dissolve the crude product in water and apply to a column of Dowex® 50W-X8 (H⁺ form).

-

Wash the column with water to remove non-basic impurities.

-

Elute the DNJ from the column using an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Combine the basic fractions and concentrate under reduced pressure to yield purified 1,5-dideoxy-1,5-imino-D-glucitol.

-

This step selectively protects the secondary amine of the iminosugar with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) | As synthesized | - |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | TCI America |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) or Methanol (MeOH) | Anhydrous | J.T.Baker |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |

| Brine | - | - |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

Protocol:

-

Reaction Setup:

-

Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

-

Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Boc Anhydride:

-

Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of the reaction solvent.

-

Add the Boc₂O solution dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₂₁NO₆[3][4] |

| Molecular Weight | 263.29 g/mol [3][4] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | Consistent with published spectra |

| ¹³C NMR (CDCl₃, δ) | Consistent with published spectra |

| Mass Spectrometry (ESI+) | m/z 264.13 [M+H]⁺, 286.11 [M+Na]⁺ |

Diagrams

Figure 1: Synthetic Workflow for this compound

Figure 2: Relationship of Key Components

References

Application Notes and Protocols for Using N-Boc-1,5-imino-D-glucitol in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-1,5-imino-D-glucitol is a protected iminosugar that serves as a precursor to the biologically active compound, 1,5-dideoxy-1,5-imino-D-glucitol (DGJ). DGJ is a potent inhibitor of glycosidases, particularly β-glucocerebrosidase (GCase).[1] This activity makes it a valuable research tool for studying lysosomal storage disorders, such as Gaucher disease, where GCase activity is deficient. In cell culture, DGJ functions as a pharmacological chaperone, stabilizing mutant forms of GCase in the endoplasmic reticulum (ER), thereby facilitating their proper folding and trafficking to the lysosome.[2]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including the necessary deprotection step to yield the active DGJ, and subsequent protocols to assess its efficacy as a pharmacological chaperone.

Mechanism of Action: Pharmacological Chaperoning

Mutations in the GBA1 gene can lead to misfolded GCase that is retained in the ER and targeted for degradation. DGJ, by binding to the active site of the misfolded GCase at the neutral pH of the ER, stabilizes the protein. This stabilization allows the mutant GCase to pass the ER's quality control, traffic through the Golgi apparatus, and reach the acidic environment of the lysosome. Inside the lysosome, the lower pH and the presence of the natural substrate, glucosylceramide, facilitate the dissociation of DGJ, allowing the rescued GCase to function.

Quantitative Data

The following tables summarize the inhibitory and chaperoning activities of DGJ and related iminosugars. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell model and experimental conditions.

Table 1: Inhibitory Activity of DGJ and Analogs against Glycosidases

| Compound | Enzyme | IC₅₀ Value | Reference |

| 1,5-dideoxy-1,5-imino-D-glucitol (DGJ) derivatives | Human lysosomal β-glucocerebrosidase (GCase) | Low nanomolar range | [3] |

| Isofagomine-based chaperones | Human β-glucocerebrosidase (GCase) | 0.77 µM - 5 µM | [3] |

| 1,5-dideoxy-1,5-imino-D-galactitol | α- and β-D-galactosidases | 0.0007 µM - 8.2 µM (Kᵢ) | [4] |

Table 2: Pharmacological Chaperoning Activity of DGJ Analogs in Patient-Derived Fibroblasts

| Cell Line (Mutation) | Compound | Concentration | Increase in GCase Activity | Reference |

| N370S/N370S | Isofagomine analog | 0.5 µM | ~1.5-fold | [3] |

| G202R | Isofagomine analog | 75 µM | 7.2-fold | [5] |

| N370S | Isofagomine analog | 75 µM | 2.5-fold | [5] |

| R301Q (Fabry) | 2,5-dideoxy-2,5-imino-d-altritol | Not specified | 9.6-fold | [6] |

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield 1,5-dideoxy-1,5-imino-D-glucitol (DGJ)

The Boc (tert-butyloxycarbonyl) protecting group must be removed for the iminosugar to be active. This is typically achieved under acidic conditions.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of starting material).

-

Add an equal volume of TFA to the solution (a 1:1 ratio of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in water and carefully neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous solution with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 1,5-dideoxy-1,5-imino-D-glucitol (DGJ).

-

Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Assessment of Pharmacological Chaperoning in Patient-Derived Fibroblasts

This protocol outlines the treatment of Gaucher patient-derived fibroblasts with DGJ and the subsequent measurement of GCase activity.

Materials:

-

Gaucher patient-derived fibroblasts (e.g., N370S or L444P homozygous)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,5-dideoxy-1,5-imino-D-glucitol (DGJ) stock solution (in water or PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

GCase assay buffer (citrate-phosphate buffer, pH 5.4)

-

Stop buffer (e.g., 1 M glycine, pH 10.7)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Cell Seeding: Seed patient fibroblasts in a 6-well plate at a density that allows for 70-80% confluency after the treatment period.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of DGJ (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., water or PBS). Incubate the cells for 3-5 days.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.

-

GCase Activity Assay:

-

In a 96-well black plate, add 10-20 µg of total protein from each lysate to duplicate wells.

-

Add GCase assay buffer to each well to a final volume of 50 µL.

-

Initiate the reaction by adding 50 µL of 4-MUG substrate solution (prepared in GCase assay buffer).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding 100 µL of stop buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

-

-

Data Analysis: Calculate the GCase activity (e.g., in pmol of 4-MU/hour/mg of protein) and normalize the activity of the DGJ-treated cells to the vehicle-treated control to determine the fold-increase.

Protocol 3: Assessment of GCase Trafficking by Immunofluorescence

This method visualizes the co-localization of GCase with a lysosomal marker to assess its trafficking from the ER.

Materials:

-

Patient-derived fibroblasts cultured on glass coverslips

-

DGJ

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with DGJ as described in Protocol 2.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the co-localization of GCase and LAMP1 signals. An increase in co-localization in DGJ-treated cells indicates enhanced trafficking to the lysosome.[7][8]

Protocol 4: Analysis of GCase Glycosylation State by Endoglycosidase H (Endo H) Digestion

This biochemical assay determines the maturation state of GCase. Immature, ER-resident GCase is sensitive to Endo H digestion, while mature, post-Golgi GCase is resistant.

Materials:

-

Cell lysates from DGJ-treated and control cells

-

Endoglycosidase H (Endo H) and reaction buffer (from a commercial kit)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GCase antibody

Procedure:

-

Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein as described in Protocol 2.

-

Endo H Digestion:

-

Western Blotting:

-

Run the digested and undigested samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-GCase antibody.

-

-

Analysis: ER-resident, immature GCase will show a shift to a lower molecular weight after Endo H digestion. A decrease in the Endo H-sensitive band and an increase in the Endo H-resistant band in DGJ-treated cells indicate successful trafficking out of the ER.[11]

Protocol 5: Cell Viability Assay

It is crucial to assess the cytotoxicity of DGJ to ensure that the observed effects are not due to cellular stress or death.

Materials:

-

Patient-derived fibroblasts

-

DGJ

-

MTT or CCK-8 reagent

-

96-well clear plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a range of DGJ concentrations for the same duration as the chaperoning experiments (3-5 days).

-

Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This will help in determining the non-toxic concentration range of DGJ for subsequent experiments.

References

- 1. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,5-Dideoxy-2,5-imino-d-altritol as a new class of pharmacological chaperone for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Endoglycosidase H digestion of GCase [protocols.io]

- 10. neb.com [neb.com]

- 11. researchgate.net [researchgate.net]